molecular formula C9H12Cl3NO B2835140 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1258639-96-1

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride

Cat. No.: B2835140
CAS No.: 1258639-96-1
M. Wt: 256.55
InChI Key: NMJUXMUYRTZMNB-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorophenyl-2-ketone.

    Reduction: Formation of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. The chlorine atoms may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
  • 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol

Uniqueness

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride is unique due to its specific combination of functional groups and chlorine substitution pattern. This gives it distinct chemical and biological properties compared to other similar compounds. For example, the presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)7-3-2-6(10)4-8(7)11;/h2-5,9,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJUXMUYRTZMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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